

Faropenem Daloxate: A Technical Guide to its Chemical Structure and Properties

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Compound of Interest

Compound Name: Faropenem daloxate

Cat. No.: B1662861

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Introduction

Faropenem daloxate, also known as faropenem medoxomil, is an orally administered prodrug of the penem antibiotic, faropenem.[1] As a member of the β -lactam class of antibiotics, it exhibits broad-spectrum bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[2][3] The daloxate ester formulation enhances the oral bioavailability of the active compound, faropenem, which is subsequently released in the body through hydrolysis.[1][3] This guide provides a comprehensive overview of the chemical structure and physicochemical properties of **faropenem daloxate**, its mechanism of action, and detailed experimental protocols relevant to its characterization.

Chemical Structure and Identification

Faropenem daloxate is chemically designated as (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate.[4] Its structure features a penem core, which is a fusion of a β -lactam ring and a thiazolidine ring, conferring stability against many β -lactamase enzymes.[5][6]

Identifier	Value
IUPAC Name	(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate[4]
Synonyms	Faropenem medoxomil[1][7]
CAS Number	141702-36-5[1]
Molecular Formula	C17H19NO8S[1]
Molecular Weight	397.4 g/mol [1]
SMILES String	CC1=C(OC(=O)O1)COC(=O)C2=C(S[C@H]3N2C(=O)[C@@H]3--INVALID-LINK--O)[C@H]4CCCO4[3]

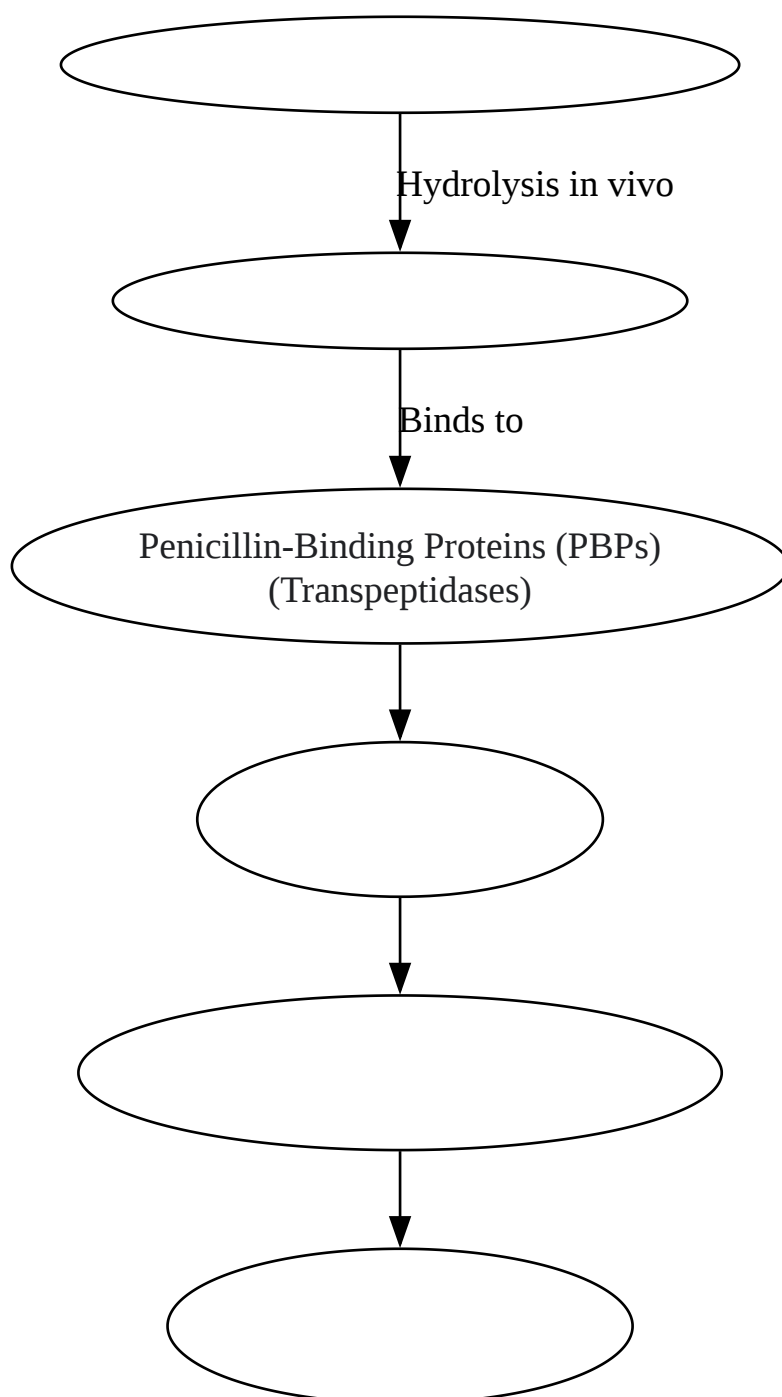
Physicochemical Properties

The physicochemical properties of **faropenem daloxate** are crucial for its formulation, stability, and pharmacokinetic profile.

Property	Value	Reference
Physical State	Solid, light yellow to yellow powder	[4]
Melting Point	Data for faropenem sodium: >85°C (decomposes)	[8][9]
Solubility	Soluble in DMSO (≥ 100 mg/mL); Insoluble in water (< 0.1 mg/mL)	[10][11]
pKa (Predicted)	14.16 ± 0.20 (strongest acidic)	[4]
LogP (Predicted)	0.64	[7]

Mechanism of Action

As a β -lactam antibiotic, the active form, faropenem, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][12] This process is critical for maintaining the structural integrity of bacteria.



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The key steps in its mechanism of action are:

- **Hydrolysis:** Following oral administration, **faropenem daloxate** is absorbed and rapidly hydrolyzed by esterases in the plasma to release the active moiety, faropenem.[1][5]
- **Target Binding:** Faropenem then binds to and inactivates penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[12][13] Faropenem has shown a high affinity for multiple PBPs in both Gram-positive and Gram-negative bacteria.[3]
- **Inhibition of Cell Wall Synthesis:** By inhibiting the transpeptidase activity of PBPs, faropenem prevents the cross-linking of peptidoglycan chains, which is crucial for the structural integrity of the bacterial cell wall.[1][13]
- **Bacterial Cell Death:** The weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and ultimately, bacterial death.[12][13]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate characterization of **faropenem daloxate**.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in an aqueous medium.

Materials:

- **Faropenem daloxate** powder
- Phosphate buffered saline (PBS), pH 7.4
- Glass vials with screw caps
- Orbital shaker or rotator
- Centrifuge

- HPLC system with UV detector
- 0.45 µm syringe filters

Procedure:

- Add an excess amount of **faropenem daloxate** powder to a glass vial containing a known volume of PBS (pH 7.4). The amount should be sufficient to ensure a saturated solution with visible solid remaining.
- Securely cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).
- Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).
- After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
- Centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
- Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.
- Dilute the filtered supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.
- Quantify the concentration of **faropenem daloxate** in the diluted sample using a validated HPLC-UV method.
- Calculate the solubility based on the measured concentration and the dilution factor.

Melting Point Determination (Capillary Method - USP <741> Class Ia)

This method determines the temperature range over which the crystalline solid melts.^[7]

Materials:

- **Faropenem daloxate** powder, finely ground

- Capillary tubes (closed at one end)
- Melting point apparatus with a calibrated thermometer or temperature sensor

Procedure:

- Ensure the **faropenem daloxate** sample is dry and in the form of a fine powder.
- Introduce a small amount of the powder into a capillary tube, tapping it gently to pack the solid to a height of 2-4 mm.
- Place the capillary tube into the heating block of the melting point apparatus.
- Heat the block at a rapid rate to a temperature approximately 10-15°C below the expected melting point.
- Reduce the heating rate to 1-2°C per minute.
- Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point of the substance.

pKa Determination (Potentiometric Titration)

This protocol determines the acid dissociation constant (pKa) of an ionizable compound.[\[1\]](#)[\[12\]](#)

Materials:

- **Faropenem daloxate**
- Standardized solutions of hydrochloric acid (HCl, 0.1 M) and sodium hydroxide (NaOH, 0.1 M)
- Potassium chloride (KCl) for maintaining ionic strength
- Deionized water, purged with nitrogen
- Calibrated pH meter with a combination electrode

- Magnetic stirrer and stir bar
- Burette

Procedure:

- Dissolve an accurately weighed amount of **faropenem daloxate** in a known volume of deionized water (or a co-solvent if necessary due to low aqueous solubility) to prepare a solution of known concentration (e.g., 1 mM).
- Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).
- Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C) and stir gently.
- Immerse the calibrated pH electrode into the solution.
- Titrate the solution with the standardized NaOH solution, adding small, precise increments of the titrant.
- Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
- Continue the titration past the equivalence point.
- Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point or by analyzing the first derivative of the titration curve to find the inflection point.

In Vitro Hydrolysis Study

This protocol assesses the chemical stability of the prodrug and its conversion to the active drug under physiological conditions.[\[11\]](#)

Materials:

- **Faropenem daloxate**
- Phosphate buffer (pH 7.4)

- Human or animal plasma
- Incubator or water bath at 37°C
- HPLC system with UV detector
- Acetonitrile or other suitable quenching solvent

Procedure:

- Prepare a stock solution of **faropenem daloxate** in a suitable organic solvent (e.g., DMSO).
- Add a small aliquot of the stock solution to pre-warmed phosphate buffer (pH 7.4) or plasma to achieve the desired final concentration, ensuring the final organic solvent concentration is low (e.g., <1%).
- Incubate the samples at 37°C.
- At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
- Immediately quench the reaction by adding a cold quenching solvent (e.g., acetonitrile) to precipitate proteins and stop enzymatic activity.
- Centrifuge the quenched samples to pellet the precipitate.
- Analyze the supernatant by a validated HPLC method to quantify the remaining concentration of **faropenem daloxate** and the formation of the active drug, faropenem.
- Plot the concentration of **faropenem daloxate** versus time and determine the hydrolysis rate constant and half-life.

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Conclusion

Faropenem daloxate is a significant oral antibiotic, and a thorough understanding of its chemical structure and properties is fundamental for its development, formulation, and clinical application. The data and protocols presented in this guide offer a comprehensive resource for researchers and scientists in the pharmaceutical field. Adherence to standardized experimental methodologies is crucial for obtaining reliable and reproducible data, which is essential for regulatory submissions and for advancing the understanding of this important therapeutic agent.

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References

- 1. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. researchgate.net [researchgate.net]
- 3. lubrizolcdmo.com [lubrizolcdmo.com]
- 4. ijrss.com [ijrss.com]
- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. thinksrs.com [thinksrs.com]
- 8. scribd.com [scribd.com]
- 9. In-vitro hydrolysis, permeability, and ocular uptake of prodrugs of N-[4-(benzoylamino)phenylsulfonyl]glycine, a novel aldose reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. researchgate.net [researchgate.net]
- 12. <741> MELTING RANGE OR TEMPERATURE [drugfuture.com]
- 13. researchgate.net [researchgate.net]

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